s-Indacene-1,3,5,7(2H,6H)-tetrone
Overview
Description
s-Indacene-1,3,5,7(2H,6H)-tetrone, also known as Janusdione, is a derivative of 1,3-indandione. This compound is notable for its unique structure, which includes four ketone groups positioned symmetrically around an indacene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of s-Indacene-1,3,5,7(2H,6H)-tetrone typically involves the cyclization of appropriate precursors under controlled conditions. One efficient method involves the reaction of 1,3-dioxo-5,6-indanedicarboxylic acid with suitable reagents to form the desired tetrone structure . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale methods. This includes scaling up the reaction, ensuring consistent quality control, and implementing cost-effective processes .
Chemical Reactions Analysis
Types of Reactions
s-Indacene-1,3,5,7(2H,6H)-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ketone groups to alcohols or other functional groups.
Substitution: The compound can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
s-Indacene-1,3,5,7(2H,6H)-tetrone has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic semiconductors and photovoltaic cells.
Materials Science: Its structural characteristics are valuable in the development of new materials with specific electronic and optical properties.
Chemistry: It serves as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology and Medicine: Research is ongoing to explore its potential biological activities and therapeutic applications
Mechanism of Action
The mechanism by which s-Indacene-1,3,5,7(2H,6H)-tetrone exerts its effects involves its interaction with various molecular targets. Its multiple ketone groups allow it to participate in redox reactions, influencing cellular processes and pathways. The exact molecular targets and pathways are still under investigation, but its ability to undergo various chemical transformations is central to its activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Indandione: A precursor to s-Indacene-1,3,5,7(2H,6H)-tetrone, known for its anticoagulant properties.
1,3-Dioxo-5,6-indanedicarboxylic acid: Another derivative of 1,3-indandione, used in similar applications.
Uniqueness
This compound is unique due to its symmetrical structure and multiple ketone groups, which confer distinct electronic properties. This makes it particularly valuable in the fields of organic electronics and materials science, where such properties are highly sought after .
Properties
IUPAC Name |
s-indacene-1,3,5,7-tetrone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6O4/c13-9-3-11(15)7-2-8-6(1-5(7)9)10(14)4-12(8)16/h1-2H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQAKBNZSYJRLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC3=C(C=C2C1=O)C(=O)CC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701298578 | |
Record name | s-Indacene-1,3,5,7(2H,6H)-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701298578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53910-13-7 | |
Record name | s-Indacene-1,3,5,7(2H,6H)-tetrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53910-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | s-Indacene-1,3,5,7(2H,6H)-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701298578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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